5-(3-aminophenyl)pyrimidin-4-ol
Description
5-(3-Aminophenyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, an aminophenyl substituent at position 5, and a hydrogen atom at position 2. Pyrimidin-4-ol derivatives are notable for their roles as plant defense activators, enzyme inhibitors, and intermediates in drug synthesis .
Properties
CAS No. |
1111117-19-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Mechanism
The Suzuki-Miyaura cross-coupling strategy leverages palladium-catalyzed coupling to introduce the 3-aminophenyl group at position 5 of the pyrimidine ring. This method involves two key steps:
-
Coupling of 5-bromo-4-chloropyrimidine with 3-nitrophenylboronic acid
-
Sequential reduction of the nitro group and hydrolysis of the chloride
Step 1: Cross-Coupling
A mixture of 5-bromo-4-chloropyrimidine (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv) in a 5:1 DMF/water solvent system is heated at 80°C for 8 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrimidine, transmetallation with the boronic acid, and reductive elimination to yield 5-(3-nitrophenyl)-4-chloropyrimidine.
Step 2: Nitro Reduction and Hydrolysis
The nitro group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (10% Pd/C) catalyst in ethanol at room temperature, affording 5-(3-aminophenyl)-4-chloropyrimidine. Subsequent hydrolysis with aqueous sodium hydroxide (20% w/v) at 70°C replaces the chloride at position 4 with a hydroxyl group.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, area-%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78 | 98.5 |
| Solvent System | DMF:H₂O (5:1) | 78 | 98.5 |
| Temperature | 80°C | 78 | 98.5 |
| Reaction Time | 8 hours | 78 | 98.5 |
Advantages and Limitations
-
Advantages : High regioselectivity, compatibility with nitro-to-amine reduction, and scalability.
-
Limitations : Requires inert atmosphere conditions and palladium catalyst removal during workup.
Vilsmeier-Haack Formamidation and Heterocyclization
Reaction Sequence
This one-flask method involves formamidation of a pyrimidine precursor followed by cyclization:
-
Vilsmeier Reagent Formation : Treatment of 5-amino-4-chloropyrimidine with phosphorus tribromide (3.0 equiv) in DMF generates a reactive iminium intermediate.
-
Heterocyclization : Addition of hexamethyldisilazane (3.0 equiv) induces cyclization, forming the pyrimidine core.
-
Hydrolysis : The chloride at position 4 is hydrolyzed to a hydroxyl group under basic conditions.
Table 2: Key Parameters for Heterocyclization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, area-%) |
|---|---|---|---|
| PBr₃ Equivalents | 3.0 | 91 | 99.8 |
| Solvent | DMF | 91 | 99.8 |
| Cyclization Agent | Hexamethyldisilazane | 91 | 99.8 |
| Hydrolysis Time | 3 hours (70°C) | 89 | 99.5 |
Mechanistic Insights
The Vilsmeier reagent (DMF-PBr₃ complex) reacts with the amino group to form a formamidine intermediate, which undergoes cyclization upon deprotonation by hexamethyldisilazane. The chloride substituent’s electronic effects facilitate nucleophilic aromatic substitution during hydrolysis.
Direct Cyclocondensation of β-Diketones
Methodology
This approach constructs the pyrimidine ring de novo using a β-diketone and urea derivative:
-
Condensation : 3-Aminophenylacetone reacts with urea in ethanol under acidic catalysis (HCl, 10 mol%) at reflux for 6 hours.
-
Aromatization : The intermediate dihydropyrimidine is oxidized using potassium permanganate in aqueous acetone.
Table 3: Cyclocondensation Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, area-%) |
|---|---|---|---|
| Catalyst | HCl (10 mol%) | 65 | 97.2 |
| Solvent | Ethanol | 65 | 97.2 |
| Oxidation Agent | KMnO₄ | 62 | 96.8 |
Challenges
-
Low Yields : Competing side reactions during diketone formation reduce efficiency.
-
Purification Complexity : Requires column chromatography to isolate the target compound.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 78 | 98.5 | High | Moderate |
| Vilsmeier-Heterocyclization | 91 | 99.8 | High | High |
| Cyclocondensation | 62 | 96.8 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group on the aminophenyl ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-aminophenyl)pyrimidin-4-one.
Reduction: Formation of 5-(3-aminophenyl)pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aminophenyl and hydroxyl groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidin-4-ol Derivatives
Structural and Functional Analogues
The table below summarizes key pyrimidin-4-ol derivatives, their substituents, and biological activities:
Q & A
Q. What synthetic strategies are optimal for preparing 5-(3-aminophenyl)pyrimidin-4-ol, and how can reaction conditions be optimized?
The synthesis of substituted pyrimidin-4-ol derivatives typically involves multi-step routes, such as cyclocondensation of β-keto esters with guanidine derivatives or nucleophilic substitution on pre-functionalized pyrimidine cores. For example, 2-((2-Hydroxyethyl)amino)pyrimidin-4-ol is synthesized via nucleophilic amination under reflux conditions (ethanol, 80°C, 12 hours) with yields >70% . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and safety.
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in cyclization steps.
- Temperature control : Gradual heating (40°C → 100°C) minimizes side reactions in aryl substitution.
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Cyclocondensation | 68 | 95% | |
| Nucleophilic amination | 72 | 98% |
Q. What analytical techniques are critical for characterizing this compound?
Rigorous characterization requires complementary techniques:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 3-aminophenyl group) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 204.0882 for C₁₀H₁₀N₃O) .
- X-ray crystallography : Resolves tautomeric forms (e.g., 4-ol vs. 4-one configurations) and hydrogen-bonding networks .
- HPLC-PDA : Assesses purity (>98% for biological assays) with C18 columns and acetonitrile/water gradients .
Q. How does the solubility and stability of this compound vary under experimental conditions?
Solubility is pH-dependent due to the hydroxyl and amino groups:
- Aqueous buffers : Soluble in acidic conditions (pH <4, protonation of NH₂) but precipitates at neutral pH.
- Organic solvents : DMSO (50 mg/mL) is ideal for stock solutions; avoid chloroform due to tautomerization risks .
Stability studies (40°C/75% RH, 30 days) show <5% degradation when stored in amber vials under argon .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for target-specific applications?
SAR studies on pyrimidin-4-ol analogs reveal:
- Amino group position : 3-Aminophenyl substitution enhances DNA intercalation vs. 2- or 4-substituted analogs .
- Hydroxyl group : Critical for hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition IC₅₀ = 1.2 μM) .
- Electron-withdrawing substituents : Nitro or fluoro groups at C5 improve metabolic stability but reduce solubility .
Table 2: Bioactivity of Pyrimidin-4-ol Derivatives
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Nitro-C6-phenyl | Topoisomerase II | 0.8 | |
| 5-Fluoro-C3-aminophenyl | CDK2 | 1.2 |
Q. How can computational modeling resolve contradictory bioactivity data for this compound across studies?
Contradictions often arise from tautomerism or binding mode variations. Strategies include:
- Molecular docking (AutoDock Vina) : Compare 4-ol and 4-one tautomers’ binding affinities to EGFR (∆G = -9.2 vs. -7.8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .
- QM/MM calculations : Evaluate charge distribution effects on catalytic residues (e.g., Lys33 in kinases) .
Q. What experimental approaches validate the mechanism of action (MOA) of this compound in enzymatic assays?
- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption (e.g., 80% inhibition at 10 μM for JAK2) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH = -12.3 kcal/mol, Kd = 150 nM) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in HEK293 cells (∆Tm = +4.5°C at 10 μM) .
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
